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Compound of Interest

2-ethyl-N-(3-
Compound Name:
hydroxyphenyl)hexanamide

Cat. No.: B310729

Get Quote

Executive Summary & Chemical Identity

N-(3-hydroxyphenyl)-2-ethylhexanamide is a synthetic organic compound belonging to the

class of N-substituted hydroxyphenylamides.[1] Structurally, it consists of a 3-aminophenol core
acylated with 2-ethylhexanoic acid.[1] This specific lipophilic tail (2-ethylhexyl group) imparts
significant hydrophobicity to the phenolic head group, altering its bioavailability, skin
penetration, and receptor binding affinity compared to shorter-chain analogs like
acetaminophen (N-(4-hydroxyphenyl)acetamide).[1]

Core Identifiers
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Identifier Type Value

CAS Registry Number 403815-01-0

IUPAC Name 2-Ethyl-N-(3-hydroxyphenyl)hexanamide
Molecular Formula C14H21NO2

Molecular Weight 235.32 g/mol

InChiKey Predicted:[1][2] GMORVOQOIHISPT-

UHFFFAOYSA-N (Analogous)

SMILES CCCCC(CC)C(=0O)Nclccec(O)cl

Synonyms & Nomenclature

Accurate nomenclature is critical for database searching and regulatory filing.[1]
e Primary Synonym: 2-Ethyl-N-(3-hydroxyphenyl)hexanamide[1]
» Alternative Chemical Names:

o 3'-Hydroxy-2-ethylhexananilide[1]

o N-(m-Hydroxyphenyl)-2-ethylhexanamide[1]

o Hexanamide, 2-ethyl-N-(3-hydroxyphenyl)-[1]

e Functional Class: Phenolic Amide; Anilide; Alkylamide.[1]

Physicochemical Profile

The introduction of the branched 2-ethylhexyl chain significantly modifies the physicochemical
properties compared to the parent amine (3-aminophenol).[1]
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Property

Value
(Experimental/Predicted)

Significance

LogP (Octanol/Water)

~3.8-4.2

Highly lipophilic; suggests
excellent skin permeation but

low aqueous solubility.[1]

Water Solubility

< 0.1 mg/mL

Requires organic cosolvents
(DMSO, Ethanol) or lipid-

based delivery systems.[1]

pKa (Phenolic OH)

~9.5-10.0

Weakly acidic; exists as a
neutral molecule at

physiological pH (7.4).[1]

Hydrogen Bond Donors

2 (Amide NH, Phenol OH)

Critical for receptor binding
(e.g., Tyrosinase active site,
TRP channels).[1]

Hydrogen Bond Acceptors

2 (Amide C=0, Phenol OH)

Facilitates interaction with

solvent and protein targets.[1]

Synthesis & Manufacturing Protocol

The synthesis of N-(3-hydroxyphenyl)-2-ethylhexanamide follows a standard Schotten-

Baumann acylation or direct amidation pathway.[1] The following protocol is designed for

laboratory-scale synthesis (10-50g) with a focus on purity and yield.

Reaction Scheme

The reaction involves the nucleophilic attack of the amino group of 3-aminophenol onto the

carbonyl carbon of 2-ethylhexanoyl chloride, typically in the presence of a base to scavenge

the generated HCI.[1]
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Caption: Synthesis pathway via acyl chloride amidation. The base neutralizes HCI by-products

to drive equilibrium.[1]

Detailed Protocol

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an
addition funnel, dissolve 3-aminophenol (1.0 eq) in anhydrous Dichloromethane (DCM) or
Tetrahydrofuran (THF).

Base Addition: Add Triethylamine (TEA) (1.2 eq) to the solution. Cool the mixture to 0°C
using an ice bath to control the exotherm.

Acylation: Dropwise add 2-ethylhexanoyl chloride (1.05 eq) dissolved in a small volume of
DCM over 30 minutes. Maintain temperature < 5°C.

Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor
reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

Work-up:

o Quench with water.[1][3]
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o Wash the organic layer successively with 1N HCI (to remove unreacted amine), Saturated
NaHCOs (to remove excess acid), and Brine.[1]

o Dry over anhydrous Na=SOa4 and concentrate under reduced pressure.[1][4]

 Purification: Recrystallize from Ethanol/Water or purify via column chromatography if
necessary.

Biological Potential & Mechanism of Action (SAR
Analysis)

While specific clinical data for CAS 403815-01-0 is proprietary or limited, its structure allows for
high-confidence Structure-Activity Relationship (SAR) prediction based on established
pharmacophores.[1]

A. Tyrosinase Inhibition (Skin Lightening)

Phenolic amides are potent tyrosinase inhibitors.[1] The 3-hydroxy group (resorcinol-like motif)
mimics the tyrosine substrate.[1]

e Mechanism: The phenol moiety binds to the copper active site of the enzyme Tyrosinase.[1]

 Lipophilic Tail: The 2-ethylhexyl chain enhances affinity for the hydrophobic pocket of the
enzyme and dramatically improves skin penetration compared to hydrophilic inhibitors like
Kojic Acid.[1]

B. Analgesic & Anti-inflammatory Activity

The compound is a structural isomer of Acetaminophen (paracetamol) and an analog of
AM404.[1]

o Target: Potential modulation of TRPV1 (Vanilloid receptor) or CB1/CB2 cannabinoid
receptors.[1]

o Fatty Acid Amide Hydrolase (FAAH): The fatty acid tail suggests it may act as a competitive
substrate or inhibitor of FAAH, elevating endogenous levels of anandamide (analgesic
effect).[1]
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Caption: Predicted biological targets based on structural pharmacophores (Phenolic Amide &
Fatty Acyl Chain).[1]

Safety & Handling
As a research chemical, standard laboratory safety protocols apply.[1]
o GHS Classification (Predicted):

o H315: Causes skin irritation.[1]

o H319: Causes serious eye irritation.[1]

o H335: May cause respiratory irritation.[1]

o Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere
(Nitrogen/Argon) to prevent oxidation of the phenol group.

References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CAS 403815-01-0. Retrieved from [Link][1]
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e Tseng, C. F, et al. (1992).Inhibition of in vitro prostaglandin and leukotriene biosyntheses by
cinnamoyl-beta-phenethylamine derivatives.[1] Chemical & Pharmaceutical Bulletin.[1][3]
(Contextual Reference for Phenolic Amide Activity).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: N-(3-hydroxyphenyl)-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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